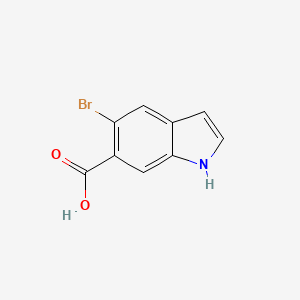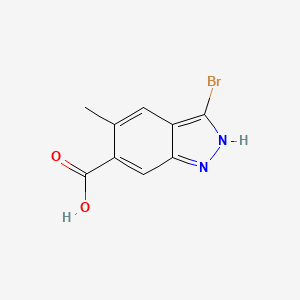
5-Cyano-2-(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
5-Cyano-2-(trifluoromethyl)benzoic acid: is an organic compound characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nitration of 2-(trifluoromethyl)benzoic acid followed by reduction to form the corresponding amine, which is then converted to the cyano derivative through Sandmeyer reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and continuous flow reactors to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions is also common in industrial settings to introduce the trifluoromethyl group .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 5-cyano-2-(trifluoromethyl)benzoic acid derivatives.
Reduction: Formation of 5-amino-2-(trifluoromethyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Cyano-2-(trifluoromethyl)benzoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals . Its unique functional groups make it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism by which 5-Cyano-2-(trifluoromethyl)benzoic acid exerts its effects is largely dependent on its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions , while the trifluoromethyl group can influence the lipophilicity and electronic properties of the molecule. These interactions can affect the compound’s binding to molecular targets, such as enzymes or receptors , thereby modulating biological activity .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)benzoic acid
- 4-Cyano-2-(trifluoromethyl)benzoic acid
- 5-Cyano-4-(trifluoromethyl)benzoic acid
Comparison: 5-Cyano-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the cyano and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity . Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications .
Propriétés
IUPAC Name |
5-cyano-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)7-2-1-5(4-13)3-6(7)8(14)15/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUAZDLMZIKSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(2-Chloro-3-methyl-phenyl)-hydrazono]-butyric acid ethyl ester](/img/structure/B3224112.png)

![Tert-butyl 4-amino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B3224141.png)


